molecular formula C17H17FN4O4S B2915798 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide CAS No. 899961-72-9

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B2915798
CAS No.: 899961-72-9
M. Wt: 392.41
InChI Key: SGWVWERXAGPNPD-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a sulfone group (5,5-dioxido), a 4-fluorophenyl substituent, and a pyrrolidin-1-yl-acetamide side chain. While direct data on this compound’s synthesis or bioactivity are unavailable in the provided evidence, analogous compounds (e.g., pyrazol-acetamide derivatives) highlight the importance of such structural motifs in drug discovery, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c18-11-3-5-12(6-4-11)22-15(13-9-27(25,26)10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWVWERXAGPNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights :

  • The 4-fluorophenyl group may improve metabolic stability relative to chlorophenyl or nitrophenyl substituents in analogs .
  • The pyrrolidin-1-yl-acetamide side chain introduces steric bulk and basicity, which could affect binding affinity in biological targets compared to simpler acetamide groups .

Physicochemical Properties

Solubility and Crystallinity

  • Sulfone Impact: The 5,5-dioxido group in the thieno-pyrazol core likely increases aqueous solubility compared to non-sulfonated analogs, as seen in sulfonamide drugs .
  • Crystallography : Pyrazol derivatives (e.g., ) are often analyzed via X-ray diffraction using SHELX software . The target compound’s crystal structure may exhibit hydrogen-bonding networks similar to those in related pyrazol-acetamides, stabilizing the lattice .

NMR Spectral Comparison

While direct NMR data for the target compound are unavailable, demonstrates how substituents alter chemical shifts in pyrazol derivatives. For example:

  • Region-Specific Shifts: Fluorine atoms in the 4-fluorophenyl group would deshield adjacent protons, causing downfield shifts in $ ^1H $-NMR compared to non-fluorinated analogs .
  • Sulfone Effects : The sulfone group’s electron-withdrawing nature may shift carbonyl (C=O) peaks upfield in $ ^{13}C $-NMR .

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